molecular formula C17H26N2O5 B13184964 tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate

tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate

Cat. No.: B13184964
M. Wt: 338.4 g/mol
InChI Key: BPCHRBJPWRQOJX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C17H26N2O5 and a molecular weight of 338.40 g/mol . This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound, and the presence of tert-butyl and carbamate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate typically involves multiple steps. . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline-3-carboxaldehyde, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .

Scientific Research Applications

tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate is unique due to its specific combination of functional groups and its quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)19-9-10-8-18-12-6-11(22-4)7-13(23-5)14(12)15(10)20/h6-7,10,15,18,20H,8-9H2,1-5H3,(H,19,21)

InChI Key

BPCHRBJPWRQOJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC2=C(C1O)C(=CC(=C2)OC)OC

Origin of Product

United States

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